3-(3-Chlorophenyl)-1,1,1-trifluoro-2-propanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "3-(3-Chlorophenyl)-1,1,1-trifluoro-2-propanone" is a chemical that is structurally related to various chlorophenyl propanones and trifluoromethylated compounds. While the specific compound is not directly mentioned in the provided papers, related compounds and their properties, synthesis, and reactivity are discussed, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of related compounds often involves the use of reagents that can introduce chlorophenyl or trifluoromethyl groups into the target molecule. For instance, the synthesis of trichloromethylated (Z)-olefins is achieved using 3,3,3-trichloropropyl-1-triphenylphosphorane, which is prepared from 2-chloroethanol, triphenylphosphine, and trichloroacetic acid . Similarly, the synthesis of 3-(trichlorogermyl)propanoic acid and its subsequent reactions with phenylmagnesium bromide to yield various products demonstrate the reactivity of chlorophenyl-containing compounds .

Molecular Structure Analysis

The molecular structure of chlorophenyl propanones can be determined using techniques such as X-ray diffraction (XRD). For example, the crystal structure analysis of 1-(4-chlorophenyl)-3-(4-chlorophenyl)-2-propen-1-one was performed using XRD, revealing that it crystallizes in the monoclinic system with a specific space group . This type of analysis is crucial for understanding the three-dimensional arrangement of atoms within a molecule and can provide insights into the molecular structure of "this compound".

Chemical Reactions Analysis

The reactivity of chlorophenyl propanones can be studied through various chemical reactions. For instance, the enolization of 1-p-chlorophenyl-1-hydroxy-2-propanone was investigated using NMR spectroscopy, which provided information on the equilibrium mixture of the starting material and reaction products . Additionally, the dechlorination of polychlorinated biphenyls in 2-propanol solution under UV-irradiation gives insights into the photoreactivity of chlorinated compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be inferred from studies on their vibrational spectra, refractive index, and non-linear optical properties. For example, the vibrational and structural observations of 1-{3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}-ethanone were combined with molecular docking studies to analyze its properties . The refractive index and second-harmonic generation (SHG) efficiency of 1-(4-chlorophenyl)-3-(4-chlorophenyl)-2-propen-1-one were also measured, providing information on its optical properties .

Wissenschaftliche Forschungsanwendungen

NMR Studies and Chemical Reactions

3-(3-Chlorophenyl)-1,1,1-trifluoro-2-propanone has been studied using NMR spectroscopy to understand its enolization process. Warren et al. (1971) used NMR to investigate the equilibrium mixture of 1- p -chlorophenyl-1-hydroxy-2-propanone, revealing components like 3,6-bis( p - chlorophenyl) - 1,4 - dimethyl - 2,5,7 - trioxabicyclo - [2,2,1]-heptane (Warren et al., 1971).

Use in Synthesis

This compound is also significant in the synthesis of complex organic molecules. Dischino et al. (2003) explored its role in the synthesis of carbon‐14 labeled compounds, useful in radioactive tracing (Dischino et al., 2003).

Application in Chiral Synthesis

Choi et al. (2010) utilized 3-chloro-1-phenyl-1-propanone, a related compound, in the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol, showcasing its importance in producing chiral intermediates for antidepressant drugs (Choi et al., 2010).

Inclusion Compounds and Chromatography

The compound's derivatives have been investigated in inclusion compounds and chromatography. Jin et al. (2019) studied the influence of chlorine substituents in chiral separation using countercurrent chromatography, highlighting the unique properties of 3-chlorophenyl derivatives in chiral separation processes (Jin et al., 2019).

Polymorphic Forms in Pharmaceutical Compounds

Vogt et al. (2013) characterized two polymorphic forms of a related pharmaceutical compound, demonstrating the importance of structural studies in the development of pharmaceuticals (Vogt et al., 2013).

Wirkmechanismus

Target of Action

The primary target of 3-(3-Chlorophenyl)-1,1,1-trifluoro-2-propanone is the mitochondrial oxidative phosphorylation system . This compound, also known as Carbonyl cyanide m-chlorophenyl hydrazone (CCCP), is a chemical inhibitor of oxidative phosphorylation . It acts as a nitrile, hydrazone, and protonophore .

Mode of Action

CCCP acts essentially as an ionophore , altering the permeability of the mitochondrial inner membrane to protons . This action results in the dissipation of the proton gradient across the inner mitochondrial membrane . It reduces the ability of ATP synthase to function optimally, thereby inhibiting the process of oxidative phosphorylation .

Biochemical Pathways

The primary biochemical pathway affected by CCCP is the electron transport chain involved in oxidative phosphorylation . By uncoupling the proton gradient, CCCP disrupts the normal activity of electron carriers in this pathway . This disruption can lead to a decrease in ATP production and an increase in reactive oxygen species, potentially leading to cellular stress and damage .

Pharmacokinetics

It is known that the compound can readily cross cell membranes due to its lipophilic nature This allows it to directly interact with the mitochondria within cells

Result of Action

The primary result of CCCP’s action is the disruption of cellular energy production . By inhibiting oxidative phosphorylation, CCCP can lead to a decrease in ATP production, which can have wide-ranging effects on cellular functions . In general, CCCP causes the gradual destruction of living cells and death of the organism . . elegans models, suggesting a degree of hormesis .

Eigenschaften

IUPAC Name |

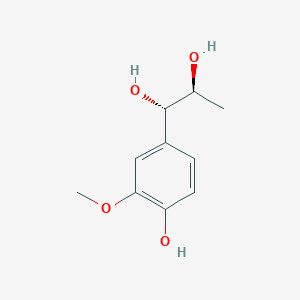

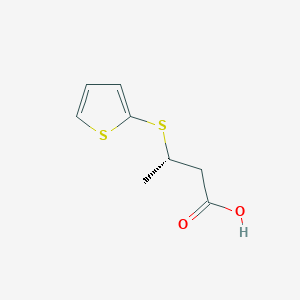

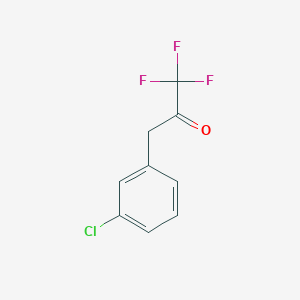

3-(3-chlorophenyl)-1,1,1-trifluoropropan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O/c10-7-3-1-2-6(4-7)5-8(14)9(11,12)13/h1-4H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOVHCMRAEYZKQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CC(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70568440 |

Source

|

| Record name | 3-(3-Chlorophenyl)-1,1,1-trifluoropropan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70568440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

139521-25-8 |

Source

|

| Record name | 3-(3-Chlorophenyl)-1,1,1-trifluoropropan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70568440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.